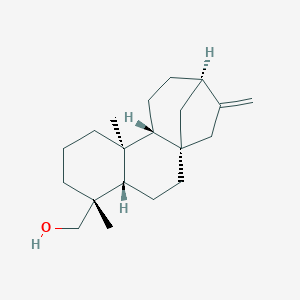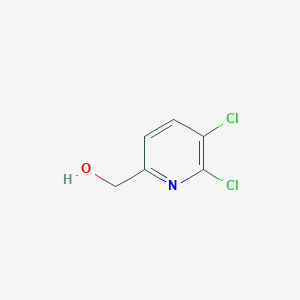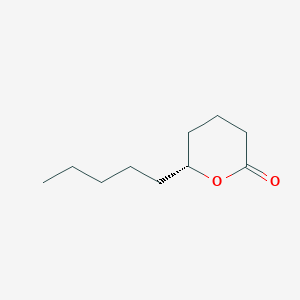
δ-癸内酯,(+)-
描述
Delta-Decalactone, also known as δ-Decalactone, is a chemical compound classified as a lactone . It naturally occurs in fruit and milk products in traces . It is the main flavor compound found in nonfat dry milk, evaporated and dried whole milk . It is also reported to be responsible for the coconut-like off-flavor in fat-containing dairy products .
Synthesis Analysis
Delta-Decalactone can be obtained from both chemical and biological sources . Chemically, it is produced from Baeyer–Villiger oxidation of delfone . From biomass, it can be produced via the hydrogenation of 6-amyl-α-pyrone . A synthetic strategy to control the polymerization thermodynamics was developed by copolymerizing δ-decalactone (δDL) with either ε-decalactone (εDL) or ε-caprolactone (εCL) at room temperature (RT), with diphenyl phosphate (DPP) as catalyst .Molecular Structure Analysis
The molecular formula of Delta-Decalactone is C10H18O2 .Chemical Reactions Analysis
The thermodynamic stability of PδDL- co -εDL and PδDL- co -εCL increased with increased comonomer ratio in the feed, to 10% and 30% monomeric δDL, respectively, at 110 °C . This is in contrast to the PδDL homopolymer, which under the same conditions depolymerized to 70% monomeric δDL at equilibrium .Physical And Chemical Properties Analysis
Delta-Decalactone has a molar mass of 170.252 g·mol −1 . It has a density of 0.954 g/mL at 25 °C (lit.) . Its melting point is -27 °C (lit.) and boiling point is 117-120 °C/0.02 mmHg (lit.) . It is soluble in water (4 mg/ml at 28°C), alcohols, and propylene glycol .科学研究应用
乳制品的增香剂: 当添加量超过其阈值时,δ-癸内酯增强了全脂奶油的鼻后奶油味,极大地促进了感官体验 (Schlutt 等人,2007 年).
香料和药品中间体: 它作为香料和药品的重要中间化合物,展示了其在不同工业应用中的多功能性 (肖兰,2007 年).
生物基生产: 已经提出了一种从生物质基平台化学品 6PP 生产 δ-癸内酯的新工艺,表明其从木质纤维素生物质中进行绿色合成的潜力 (Alam 等人,2018 年).
水果中的关键香气化合物: 它是杏子中的关键香气化合物,有助于其独特的风味,突出了其在食品工业中的重要性 (Greger 和 Schieberle,2007 年).
生物医学应用: 由于其可生物降解性和低毒性,δ-癸内酯共聚物有望用于生物医学应用 (Bansal 等人,2015 年).
农业病虫害管理: 它抑制蚜虫在摄食阶段的探测,并在韧皮部水平上产生强烈而持久的限制效应,表明其在病虫害管理中的应用 (Boratyński 等人,2016 年).
水果中真实性评估: 通过气相色谱法可以评估 γ-和 δ-癸内酯在李属水果(如桃子和杏子)中的真实性,这对于食品工业中的质量控制很重要 (Tamura 等人,2005 年).
可持续聚合物开发: 研究重点关注从 δ-癸内酯中开发可持续聚合物,显示了其在创造生态友好型材料方面的潜力 (Schneiderman 等人,2014 年;Martello 等人,2012 年).
热塑性聚氨酯弹性体: 生物基聚(δ-癸内酯)二醇可用作具有良好弹性体性能的热塑性聚氨酯中的软链段,突出了其在材料科学中的应用 (Tang 等人,2014 年).
微生物生产: 天然 δ-癸内酯是几种天然香料的重要组成部分,并且可以由多种微生物(如担子菌和酿酒酵母)产生,说明了其生物技术生产潜力 (Schaft 等人,1992 年).
未来方向
To extend the use of naturally occurring δ-lactones within the polymer field, and to gain control over their equilibrium behavior, δDL was ring-opening copolymerized (ROcP) with more thermodynamically favored monomers, ε-decalactone (εDL) and ε-caprolactone (εCL) . This approach could be a promising direction for future research and applications.
属性
IUPAC Name |
(6R)-6-pentyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h9H,2-8H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBSPIPJMLAMEP-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]1CCCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904960 | |
| Record name | (+)-delta-Decalactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-Pentyltetrahydropyran-2-one | |
CAS RN |
2825-91-4 | |
| Record name | delta-Decalactone, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002825914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-delta-Decalactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .DELTA.-DECALACTONE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37370L6J1V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


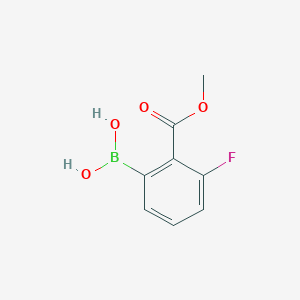

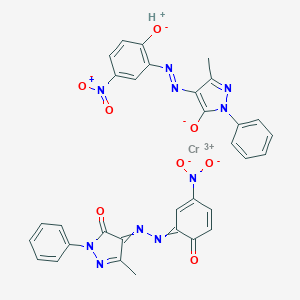


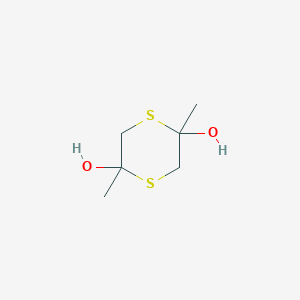
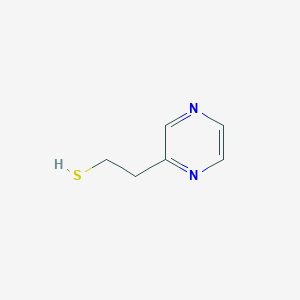
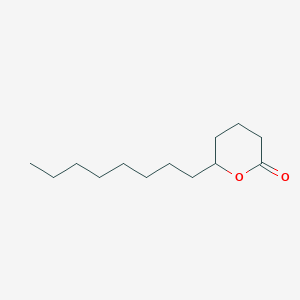
![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B36296.png)


